Icrf-154 - 1506-47-4

Icrf-154

Catalog Number: EVT-368249
CAS Number: 1506-47-4
Molecular Formula: C10H14N4O4
Molecular Weight: 254.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction with Formaldehyde: Treatment of ICRF-154 with formaldehyde yields a crystalline bis(N1-hydroxymethyl) derivative. Acylation of this derivative under various conditions produces bis(N1-acyloxymethyl) derivatives, some of which exhibit potent antitumor activities. []
  • Hydrolysis and Chelatometric Determination: ICRF-154 can be hydrolyzed using 5% NaHCO₃. The hydrolysate is then titrated in a pH 6 buffer solution with zinc sulfate, using xylenol orange as an indicator. This method provides a simple, rapid, and accurate way to determine ICRF-154 concentration. []
Molecular Structure Analysis

ICRF-154 comprises two dioxopiperazine rings connected by an ethylene linker. [, ] This structure is crucial for its interaction with its primary biological target, topoisomerase II. [, , , ] Substitutions on the linker region can significantly affect the compound's potency and interaction with different topoisomerase II isoforms and mutants. []

Mechanism of Action

ICRF-154 acts primarily as a catalytic inhibitor of topoisomerase II, an enzyme essential for maintaining DNA topology during vital cellular processes like replication and transcription. [, , , , , , , , ] Unlike topoisomerase II poisons like etoposide, ICRF-154 does not stabilize the enzyme-DNA cleavage complex, which leads to DNA double-strand breaks. [, , , , , , ] Instead, it interferes with the enzyme's catalytic cycle by:

  • Inhibiting Topoisomerase II Activity: ICRF-154 binds to topoisomerase II and inhibits its activity, without directly inducing DNA strand breaks. [, , ]
  • Trapping Topoisomerase II in a Closed-Clamp Complex: ICRF-154 can trap topoisomerase II on circular DNA in a salt-stable closed-clamp complex, preventing the enzyme from completing its catalytic cycle. []
  • Antagonizing Cleavable Complex Formation: ICRF-154 can inhibit the formation of cleavable complexes induced by other topoisomerase II poisons, such as etoposide. [, ]

While initially classified as a catalytic inhibitor, some studies suggest ICRF-154 may also exhibit topoisomerase II poison properties in specific cellular contexts, leading to DNA clastogenicity and micronucleus formation. [] This highlights the complex and context-dependent nature of ICRF-154's interaction with topoisomerase II.

Physical and Chemical Properties Analysis
  • Solubility: ICRF-154 demonstrates good water solubility. [, ]
  • Hydrolysis: The compound readily hydrolyzes in biological systems to form its open-ring EDTA-like form, ADR-925, a potent iron chelator. [, ]
  • Iron Chelation: Both ICRF-154 and its metabolite, ADR-925, exhibit iron-chelating properties. [, , , ]
Applications
  • Genotoxicity Studies: ICRF-154 serves as a valuable tool for investigating topoisomerase II-mediated genotoxicity. [, ] Researchers utilize ICRF-154 to induce specific types of chromosomal damage and study DNA repair mechanisms. [] Its ability to differentiate between topoisomerase II poison and catalytic inhibition mechanisms makes it a crucial tool for understanding the complexities of topoisomerase II-targeted therapies. [, , ]
  • Cell Cycle and Differentiation Studies: ICRF-154's influence on cell cycle progression, particularly its ability to induce G2/M phase arrest and polyploidy, makes it useful for studying cell cycle checkpoints and regulatory mechanisms. [, , ] Its ability to induce differentiation in certain leukemia cell lines, alongside its apoptosis-inducing potential, makes it a subject of interest for leukemia research. []
  • Immunosuppression Studies: ICRF-154 has been studied for its immunosuppressive effects on B-cell and T-cell function, providing insights into its potential use in modulating immune responses. [, ] This property makes it a valuable tool for investigating the interplay between the immune system and cancer development. []
  • Iron Chelation Studies: The iron-chelating properties of ICRF-154 and its metabolite, ADR-925, have garnered interest for potential applications beyond cancer therapy. [, , ] For instance, research explored its potential to mitigate anthracycline-induced cardiotoxicity, attributed to iron-dependent oxidative stress. [, ]

(+)-(S)-4,4′-Propylenedi-2,6-piperazinedione (Dexrazoxane, ICRF-187)

Compound Description: Dexrazoxane (ICRF-187) is a bisdioxopiperazine derivative that acts as a catalytic inhibitor of eukaryotic topoisomerase II. [] It is a clinically approved analog of ICRF-154 and is used as a pharmacological modulator of topoisomerase II poisons like etoposide. [] Dexrazoxane is also clinically used to protect against anthracycline-induced cardiomyopathy and as an antidote for tissue damage caused by anthracycline extravasation. []

Relevance: Like ICRF-154, dexrazoxane (ICRF-187) belongs to the bisdioxopiperazine class of compounds and inhibits topoisomerase II. [] Both compounds share a similar core structure, with ICRF-187 having a propylene linker connecting the two dioxopiperazine rings. [] ICRF-187's clinical use and approval highlight the potential therapeutic value of bisdioxopiperazines like ICRF-154.

4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione (ICRF-193)

Compound Description: ICRF-193 is another bisdioxopiperazine derivative that inhibits eukaryotic topoisomerase II. [] It has demonstrated potent antitumor activity in preclinical studies. []

Relevance: ICRF-193 shares a similar structure and mechanism of action with ICRF-154, both being bisdioxopiperazines and topoisomerase II inhibitors. [] The presence of a 1,2-dimethyl-1,2-ethanediyl linker in ICRF-193 differentiates it structurally from ICRF-154. []

Razoxane (ICRF-159)

Compound Description: Razoxane (ICRF-159) is a bisdioxopiperazine derivative initially developed as an anticancer agent, specifically targeting tumor metastases. [, ]

Relevance: Similar to ICRF-154, razoxane (ICRF-159) belongs to the bisdioxopiperazine class of compounds and exhibits anticancer properties. [] They share a common structural core, differing in their linker regions. [] While both compounds have shown potential against cancer, their specific mechanisms and clinical applications may vary.

Relevance: The relationship between bimolane and ICRF-154 is particularly noteworthy because ICRF-154 is believed to be responsible for the observed biological activities of bimolane. [, ] This highlights the importance of carefully characterizing chemical compounds used in research and medicine to avoid attributing effects to the wrong molecule.

MST-16 (Sobuzoxane)

Compound Description: MST-16 (Sobuzoxane) is an orally bioavailable anticancer agent derived from ICRF-154. [, , ] It is metabolized into ICRF-154 in vivo. [, ] MST-16 has shown promising results in clinical trials for malignant lymphoma and has been studied in combination with doxorubicin, demonstrating synergistic antitumor effects and a reduction in doxorubicin-induced toxicity. [, , ]

Relevance: MST-16 is a prodrug of ICRF-154, meaning it is metabolized into ICRF-154 in the body. [, ] MST-16's development highlights the potential for creating modified versions of ICRF-154 with improved pharmacological properties, such as enhanced bioavailability and reduced toxicity, while maintaining anticancer efficacy.

Probimane

Compound Description: Probimane is another bisdioxopiperazine derivative synthesized and investigated for its anticancer properties. [, ] It has shown promising anti-proliferative and anti-metastatic effects in various tumor models. [, ]

Relevance: Like ICRF-154, probimane belongs to the bisdioxopiperazine class and exhibits antitumor activity. [, ] Probimane demonstrates the diversity within the bisdioxopiperazine family and the ongoing exploration of these compounds for anticancer drug development.

Relevance: Merbarone's initial classification as a catalytic inhibitor, later challenged by research suggesting a topoisomerase II poison mechanism, highlights the complexity of fully understanding the mechanism of action of compounds targeting topoisomerase II. [] It emphasizes the need for continued research into the interplay between these compounds and topoisomerase II in different experimental settings.

Ethylenediaminetetraacetic acid (EDTA)

Compound Description: EDTA is a well-known chelating agent that forms stable complexes with metal ions. [] While not a bisdioxopiperazine, it serves as a structural analog of the ring-opened, hydrolyzed form of ICRF-154. []

Relevance: EDTA's iron-chelating properties are relevant because the ring-opened hydrolysis product of ICRF-154 also exhibits strong iron-chelating abilities. [] This structural similarity suggests a potential role for iron chelation in the biological activities of ICRF-154 and its analogs.

Properties

CAS Number

1506-47-4

Product Name

Ethyliminum

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18)

InChI Key

GBLIGNUYGOFIKS-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2

Synonyms

1,2-bis(3,5-dioxopiperazin-1-yl)ethane
ICRF 154
ICRF-154

Canonical SMILES

C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.